A Technical Guide to the Structural Elucidation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride
A Technical Guide to the Structural Elucidation of 4-[(Propan-2-ylsulfanyl)methyl]piperidine Hydrochloride
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its conformational properties and its presence in numerous pharmaceuticals. The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships and ensuring the quality and safety of drug candidates. This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride. This guide is structured to not only present the data but to delve into the causal reasoning behind the selection of experiments and the interpretation of their results, reflecting a field-proven approach to structural chemistry.
Introduction: The Analytical Imperative
In the synthesis of novel chemical entities, the unequivocal confirmation of the target molecule's structure is a critical, non-negotiable milestone. Any ambiguity can have profound consequences on the interpretation of biological data and the overall trajectory of a research program. The subject of this guide, 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride, is a heterocyclic amine salt. Its structure presents several key features for analytical verification: a saturated nitrogen-containing heterocycle (piperidine), an alkyl-thioether side chain, and a hydrochloride salt form. Each of these features imparts distinct and predictable signatures in various spectroscopic analyses.
This document outlines a systematic, multi-technique approach to confirming the molecular structure, integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The narrative is designed to follow the logical flow of an investigation, where each piece of data corroborates and builds upon the last, leading to a self-validating and unambiguous structural assignment.
The Elucidation Workflow: A Strategic Overview
A robust structural elucidation workflow does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Our strategy begins with establishing the molecular mass and elemental formula, proceeds to identify key functional groups, and culminates in the detailed mapping of the atomic connectivity through the skeleton of the molecule.
Caption: A logical workflow for structure elucidation.
Mass Spectrometry: Determining the Molecular Blueprint
Rationale: The initial and most fundamental question in any structure elucidation is the molecular weight and elemental formula of the compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for this purpose, particularly for polar and salt-form molecules, as it is a soft ionization method that typically yields the protonated molecule, [M+H]⁺.
Experimental Protocol:
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A dilute solution of the sample is prepared in methanol.
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The solution is infused into an ESI-MS instrument operating in positive ion mode.
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A high-resolution mass spectrum is acquired to obtain the accurate mass of the parent ion.
Data Interpretation: The molecular formula of the free base, 4-[(Propan-2-ylsulfanyl)methyl]piperidine, is C₉H₁₉NS. The expected monoisotopic mass is 173.129. Upon protonation, the expected m/z for the [M+H]⁺ ion is 174.137.
Table 1: Predicted High-Resolution Mass Spectrometry Data
| Ion | Predicted m/z |
|---|
| [M+H]⁺ (C₉H₂₀NS⁺) | 174.137 |
The observation of an ion with this high-resolution mass would confirm the elemental composition. Further fragmentation analysis (MS/MS) can provide initial structural clues. A characteristic fragmentation pathway for piperidine derivatives is α-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom.[1]
Infrared Spectroscopy: Identifying Functional Groups
Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For a secondary amine hydrochloride, we expect to see characteristic absorptions for the N-H⁺ group, which are distinct from those of a free amine.[2][3]
Experimental Protocol:
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A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
Data Interpretation: The key diagnostic feature of a secondary amine salt is the presence of a broad and strong absorption band due to N-H⁺ stretching vibrations, typically centered in the 3000-2700 cm⁻¹ region.[2] This broadness is a result of hydrogen bonding. Additionally, an N-H⁺ bending vibration is expected in the 1620-1560 cm⁻¹ region.[3][4] The absence of a sharp N-H stretch around 3300 cm⁻¹ would confirm that the free amine is not present.
Table 2: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 2950-2850 | Strong | C-H (alkyl) stretching |
| ~2700 | Broad, Strong | N-H⁺ stretching |
| ~1580 | Medium | N-H⁺ bending |
| ~1450 | Medium | C-H bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity. For a molecule of this complexity, a combination of 1D and 2D NMR experiments is essential.[5]
Experimental Protocol:
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Approximately 10-15 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; for a hydrochloride salt, a protic solvent like D₂O can lead to the exchange of the N-H protons. DMSO-d₆ is often a good choice as it will solubilize the salt and allow for the observation of the N-H protons.
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The following spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher):
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¹H NMR
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¹³C NMR
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Correlation SpectroscopY (COSY)
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Heteronuclear Single Quantum Coherence (HSQC)
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Heteronuclear Multiple Bond Correlation (HMBC)
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¹H and ¹³C NMR: Assigning the Atoms
Rationale: ¹H NMR provides information on the number of different types of protons and their neighboring protons, while ¹³C NMR reveals the number of different types of carbon atoms. The chemical shifts are indicative of the electronic environment of each nucleus.
Predicted ¹H NMR Data (in DMSO-d₆): The protonation of the piperidine nitrogen will cause a downfield shift of the adjacent protons (H2/H6).
Table 3: Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1', H1'' | ~1.20 | Doublet | 6H |
| H2, H6 (eq) | ~3.30 | Multiplet | 2H |
| H2, H6 (ax) | ~2.85 | Multiplet | 2H |
| H3, H5 (eq) | ~1.85 | Multiplet | 2H |
| H3, H5 (ax) | ~1.40 | Multiplet | 2H |
| H4 | ~1.70 | Multiplet | 1H |
| H7 | ~2.50 | Doublet | 2H |
| H8 | ~3.00 | Septet | 1H |
| N-H | ~8.50 | Broad Singlet| 2H |
Predicted ¹³C NMR Data (in DMSO-d₆):
Table 4: Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1', C1'' | ~23.0 |
| C2, C6 | ~45.0 |
| C3, C5 | ~28.0 |
| C4 | ~35.0 |
| C7 | ~40.0 |
| C8 | ~32.0 |
2D NMR: Connecting the Pieces
Rationale: While 1D NMR provides a list of the molecular components, 2D NMR experiments like COSY, HSQC, and HMBC establish the connections between them, allowing for the unambiguous assembly of the final structure.[6]
COSY (Correlation SpectroscopY): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds).
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Expected Key Correlations:
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H2/H6 with H3/H5
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H3/H5 with H4
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H4 with H7
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H8 with H1'/H1''
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HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.
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Expected Key Correlations:
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H1'/H1'' with C1'/C1''
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H2/H6 with C2/C6
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H3/H5 with C3/C5
-
H4 with C4
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H7 with C7
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H8 with C8
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away.
Caption: Key predicted HMBC correlations.
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Causality in HMBC Interpretation: The crucial correlation is from the methylene protons at H7 to both the piperidine carbon C4 and the side-chain carbon C8. This three-bond correlation unambiguously links the piperidine ring to the thioether side chain via the methylene bridge. Similarly, the correlation from the isopropyl methine proton (H8) to the methylene carbon (C7) confirms the attachment of the isopropyl group to the sulfur atom.
Final Structure Confirmation
The convergence of data from all analytical techniques provides a self-validating confirmation of the structure of 4-[(Propan-2-ylsulfanyl)methyl]piperidine hydrochloride.
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Mass Spectrometry confirms the elemental formula C₉H₁₉NS.
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FTIR Spectroscopy identifies the key functional groups: a secondary amine hydrochloride (N-H⁺) and alkyl C-H bonds.
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¹H and ¹³C NMR account for all the protons and carbons in the molecule in their correct chemical environments.
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2D NMR (COSY, HSQC, and HMBC) provides the definitive connectivity map, linking all the atoms in the correct sequence. The HMBC data, in particular, serves as the final piece of the puzzle, bridging the piperidine ring and the isopropyl-sulfanyl-methyl side chain.
This systematic and multi-faceted approach ensures the highest level of confidence in the assigned structure, a prerequisite for any further research or development activities.
References
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Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Available at: [Link]
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Cabral, E. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 774-782. Available at: [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link]
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Nikitin, S. (2020). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. Available at: [Link]
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Paul, M., et al. (2015). Theoretical NMR correlations based Structure Discussion. PMC. Available at: [Link]
